![molecular formula C21H23N5O3 B2753271 3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903589-49-1](/img/structure/B2753271.png)
3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a kind of imidazopurine, which means it has an imidazole ring fused to a purine ring. The cinnamyl group suggests a relation to cinnamic acid, which is an organic compound that is slightly soluble in water and freely soluble in many organic solvents . It also has a hydroxyethyl group attached, which is a two-carbon length group with a hydroxyl (OH) group attached, making it a type of alcohol.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from the purine base and then introducing the various substituents in subsequent reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely complex with multiple functional groups. The purine structure forms a bicyclic base, with the cinnamyl, hydroxyethyl, and methyl groups attached at various positions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The imidazole ring in the purine structure is aromatic and thus relatively stable. The cinnamyl group could potentially undergo reactions typical of alkenes, such as additions or oxidations .Physical and Chemical Properties Analysis
Predicting the physical and chemical properties of a compound from its structure alone can be challenging. Factors such as solubility, melting point, boiling point, etc., would depend on the specific functional groups and their interactions .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity represents a foundational approach to developing purine analogues with potential therapeutic applications. These compounds, through chemical synthesis and evaluation against various viruses, offer a glimpse into the methodical design and discovery of new antiviral agents, which could be extended to the study of 3-cinnamyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and its derivatives (Kim et al., 1978).
Potential Antidepressant Agents
A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their activity as serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE) inhibitors. These compounds have shown potential as antidepressant agents in preliminary pharmacological studies, highlighting the therapeutic potential of imidazo[2,1-f]purine derivatives in treating mood disorders (Zagórska et al., 2016).
Antagonists for A(3) Adenosine Receptor
The structural modification and evaluation of imidazo[2,1-f]purinones as potent and selective A(3) adenosine receptor antagonists underline the compound's relevance in therapeutic applications, specifically targeting the A(3) receptor. Such antagonists have implications in the treatment of various conditions, including inflammatory and cardiovascular diseases (Baraldi et al., 2008).
Antimycobacterial Activity
The design and synthesis of imidazole derivatives, aiming to mimic the structure of potent antimycobacterial agents, extend the potential application of compounds within the imidazo[2,1-f]purine class. Exploring these derivatives' antimycobacterial activity could pave the way for new treatments against mycobacterial infections, such as tuberculosis (Miranda & Gundersen, 2009).
Broad Pharmacological Activities
Compounds containing the imidazole moiety, including imidazo[2,1-f]purine derivatives, exhibit a wide range of biological activities. This diverse pharmacological profile underscores the importance of synthesizing and studying such compounds for their therapeutic potential across various diseases, including their roles as antibacterial, antiviral, anti-inflammatory, and anticancer agents (Siwach & Verma, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-hydroxyethyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14-15(2)26-17-18(22-20(26)24(14)12-13-27)23(3)21(29)25(19(17)28)11-7-10-16-8-5-4-6-9-16/h4-10,27H,11-13H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTDLRLOHGKMQB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
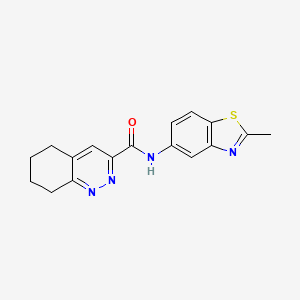
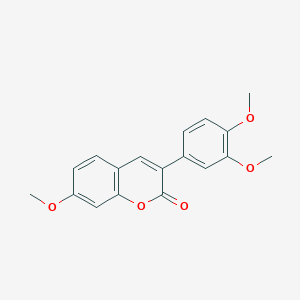
![4-Methoxy-1-methyl-5-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2753191.png)

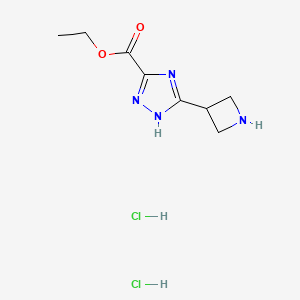

![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2753198.png)
![1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2753201.png)
![2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2753203.png)
![2-(cyclopentylsulfanyl)-1-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2753205.png)
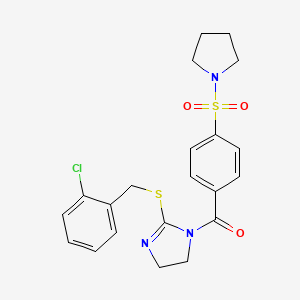
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2753209.png)
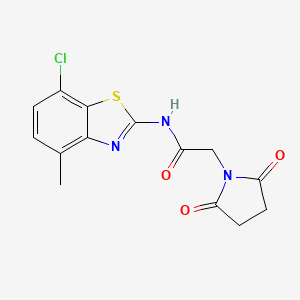
![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)
